molecular formula C17H18N2O4 B13052200 Benzyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate

Benzyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate

Cat. No.: B13052200
M. Wt: 314.34 g/mol
InChI Key: ZBXFKWJMXGTNPG-UHFFFAOYSA-N
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Description

Benzyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a methoxyphenylamino group, and an oxoethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate typically involves the reaction of benzyl chloroformate with 2-(2-methoxyphenylamino)-2-oxoethylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the carbamate moiety can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenylamino group may play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Lacks the methoxyphenylamino group, making it less specific in its biological activity.

    2-(2-Methoxyphenylamino)-2-oxoethylcarbamate: Lacks the benzyl group, which may affect its overall stability and reactivity.

Uniqueness

Benzyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate is unique due to the presence of both the benzyl and methoxyphenylamino groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

benzyl N-[2-(2-methoxyanilino)-2-oxoethyl]carbamate

InChI

InChI=1S/C17H18N2O4/c1-22-15-10-6-5-9-14(15)19-16(20)11-18-17(21)23-12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,21)(H,19,20)

InChI Key

ZBXFKWJMXGTNPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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